Cas no 295362-30-0 ((2E)-1-(2,4-dimethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one)

(2E)-1-(2,4-Dimethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one is a fluorinated chalcone derivative characterized by its distinct α,β-unsaturated ketone structure. This compound exhibits potential utility in organic synthesis and pharmaceutical research due to its conjugated system and electron-rich aromatic substituents. The presence of methoxy and fluorine groups enhances its reactivity in cross-coupling reactions and may influence biological activity. Its well-defined molecular architecture makes it suitable for studying structure-activity relationships in medicinal chemistry. The compound's purity and stability under standard conditions ensure consistent performance in experimental applications. Researchers value this chalcone derivative for its versatility as a synthetic intermediate in the development of fluorinated bioactive molecules.
(2E)-1-(2,4-dimethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one structure
295362-30-0 structure
Product name:(2E)-1-(2,4-dimethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one
CAS No:295362-30-0
MF:C17H15FO3
MW:286.297608613968
MDL:MFCD00630446
CID:5175394
PubChem ID:5338575

(2E)-1-(2,4-dimethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one Chemical and Physical Properties

Names and Identifiers

    • (E)-1-(2,4-dimethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one
    • (2E)-1-(2,4-dimethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one
    • MDL: MFCD00630446
    • Inchi: 1S/C17H15FO3/c1-20-13-8-9-14(17(11-13)21-2)16(19)10-7-12-5-3-4-6-15(12)18/h3-11H,1-2H3
    • InChI Key: DDEGWQCQTFQKBQ-UHFFFAOYSA-N
    • SMILES: C(C1=CC=C(OC)C=C1OC)(=O)C=CC1=CC=CC=C1F

Computed Properties

  • Exact Mass: 286.10052250g/mol
  • Monoisotopic Mass: 286.10052250g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 369
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 35.5Ų

(2E)-1-(2,4-dimethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB421573-1 g
(2E)-1-(2,4-Dimethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one
295362-30-0
1g
€339.20 2023-04-24
Life Chemicals
F0346-1172-20mg
(2E)-1-(2,4-dimethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one
295362-30-0 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0346-1172-5μmol
(2E)-1-(2,4-dimethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one
295362-30-0 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0346-1172-10mg
(2E)-1-(2,4-dimethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one
295362-30-0 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0346-1172-30mg
(2E)-1-(2,4-dimethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one
295362-30-0 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0346-1172-25mg
(2E)-1-(2,4-dimethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one
295362-30-0 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0346-1172-75mg
(2E)-1-(2,4-dimethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one
295362-30-0 90%+
75mg
$208.0 2023-05-17
abcr
AB421573-25 g
(2E)-1-(2,4-Dimethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one
295362-30-0
25g
€1169.90 2023-04-24
abcr
AB421573-10 g
(2E)-1-(2,4-Dimethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one
295362-30-0
10g
€786.50 2023-04-24
abcr
AB421573-5g
(2E)-1-(2,4-Dimethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one; .
295362-30-0
5g
€658.70 2025-02-16

Additional information on (2E)-1-(2,4-dimethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one

Chemical Profile of (2E)-1-(2,4-dimethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one (CAS No. 295362-30-0)

(2E)-1-(2,4-dimethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, identified by its CAS number 295362-30-0, represents a class of heterocyclic ketones with potential applications in medicinal chemistry. Its unique structural features, including a conjugated system of double bonds and aromatic rings, make it a promising candidate for further exploration in drug discovery and development.

The compound's molecular structure consists of a β-ketoester moiety linked to two distinct aromatic rings: a 2,4-dimethoxyphenyl group and a 2-fluorophenyl group. This arrangement creates a rigid framework that could be exploited for the design of biologically active molecules. The presence of both electron-donating methoxy groups and an electron-withdrawing fluorine atom introduces a balance of electronic properties that may enhance binding affinity to biological targets.

In recent years, there has been growing interest in the development of small-molecule inhibitors targeting enzymes involved in cancer metabolism. The β-ketoester core of (2E)-1-(2,4-dimethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one shares structural similarities with known metabolic enzymes such as cyclooxygenases and lipoxygenases. Preliminary computational studies suggest that this compound could interact with the active sites of these enzymes, potentially leading to the development of novel therapeutic agents.

One of the most compelling aspects of this compound is its potential to serve as a scaffold for structure-activity relationship (SAR) studies. By systematically modifying the substituents on the aromatic rings or introducing additional functional groups, researchers can fine-tune the pharmacological properties of the molecule. For instance, replacing the dimethoxy group with other electron-donating or withdrawing groups could alter the compound's solubility, bioavailability, and metabolic stability.

The fluorine atom in the 2-fluorophenyl ring is particularly noteworthy, as fluorine-containing compounds often exhibit enhanced binding affinity and metabolic stability in biological systems. This feature has been leveraged in the design of numerous successful drugs, including antiviral and anticancer agents. The combination of fluorine with the β-ketoester moiety in (2E)-1-(2,4-dimethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one may confer additional advantages in terms of target specificity and drug-like properties.

Recent advances in synthetic methodologies have enabled more efficient preparation of complex molecules like this one. Techniques such as transition-metal-catalyzed cross-coupling reactions and asymmetric synthesis have made it possible to construct intricate molecular frameworks with high precision. These advancements are particularly relevant for developing enantiomerically pure forms of (2E)-1-(2,4-dimethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one, which are often required for optimal biological activity.

In vitro studies have begun to explore the biological activity of (2E)-1-(2,4-dimethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one. Initial assays have shown modest inhibitory effects on certain enzymes associated with inflammation and cell proliferation. While these results are preliminary, they highlight the compound's potential as a lead molecule for further optimization. Future research will focus on identifying more potent derivatives through combinatorial chemistry and high-throughput screening approaches.

The synthesis of this compound also presents an opportunity to explore green chemistry principles. By employing solvent-free reactions or using biodegradable catalysts, researchers can minimize environmental impact while maintaining high yields and purity. Such efforts align with broader trends in pharmaceutical research toward sustainable practices that reduce waste and energy consumption.

The future prospects for (2E)-1-(2,4-dimethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one are promising given its unique structural features and potential biological applications. As our understanding of enzyme mechanisms continues to evolve, new targets for inhibition will emerge, providing additional opportunities for drug discovery. Furthermore, advances in computational chemistry will enable more accurate prediction of molecular interactions, accelerating the design process.

In conclusion, (2E)-1-(2,4-dimethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one represents an exciting area of research with significant implications for medicinal chemistry. Its structural complexity and functional diversity make it a valuable scaffold for developing novel therapeutic agents. With continued investigation into its properties and potential applications, this compound is poised to contribute to advancements in drug discovery and treatment strategies.

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(CAS:295362-30-0)(2E)-1-(2,4-dimethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one
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